molecular formula C16H17N3O2 B2403836 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 551930-93-9

4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine

Cat. No.: B2403836
CAS No.: 551930-93-9
M. Wt: 283.331
InChI Key: HXAFDCWTVXSOCG-UHFFFAOYSA-N
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Description

4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a unique combination of isoxazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Coupling of the Two Rings: The final step involves the coupling of the isoxazole and pyrimidine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: Used in the development of novel materials with specific electronic properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine: can be compared with other heterocyclic compounds such as:

Uniqueness

  • Structural Features : The combination of isoxazole and pyrimidine rings in this compound provides unique electronic and steric properties.
  • Biological Activity : This compound may exhibit distinct biological activities compared to its analogs, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

3-methyl-4-(5-methyl-2-propan-2-ylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-9(2)12-6-5-10(3)7-13(12)20-15-14-11(4)19-21-16(14)18-8-17-15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAFDCWTVXSOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=NC=NC3=C2C(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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